Diethyl 4-(4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a derivative of dihydropyridine, a class of compounds known for their wide range of biological activities. Dihydropyridines are extensively used in medicinal chemistry, particularly as calcium channel blockers for the treatment of hypertension and cardiovascular diseases .
Preparation Methods
The synthesis of 3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multistep synthetic route. One common method is the Hantzsch multicomponent condensation, which involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification steps such as recrystallization .
Chemical Reactions Analysis
3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and cardiovascular diseases.
Anti-inflammatory and Analgesic: Research has shown that derivatives of dihydropyridine exhibit significant anti-inflammatory and analgesic activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its role as a calcium channel blocker. It binds to the L-type calcium channels in the heart and blood vessels, inhibiting the influx of calcium ions. This leads to a reduction in heart rate and blood pressure . The molecular targets include the cav1.2 subunit of the L-type calcium channel .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its longer duration of action compared to other calcium channel blockers.
Felodipine: Used for its high vascular selectivity and minimal cardiac effects.
The uniqueness of 3,5-DIETHYL 4-[4-(4-METHOXYBENZOYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific structural modifications, which may confer unique pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C27H29NO7 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
diethyl 4-[4-(4-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29NO7/c1-6-33-26(30)22-16(3)28-17(4)23(27(31)34-7-2)24(22)18-8-14-21(15-9-18)35-25(29)19-10-12-20(32-5)13-11-19/h8-15,24,28H,6-7H2,1-5H3 |
InChI Key |
VMXUDDOMJALGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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